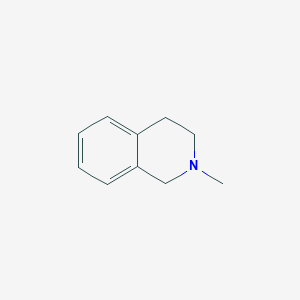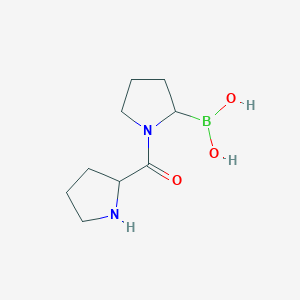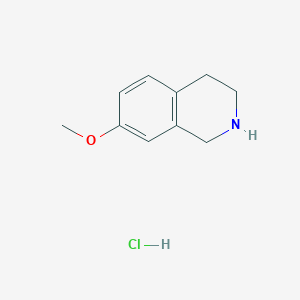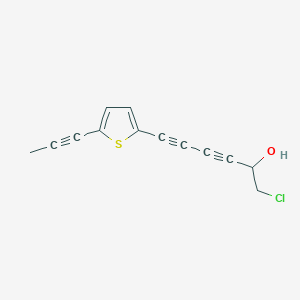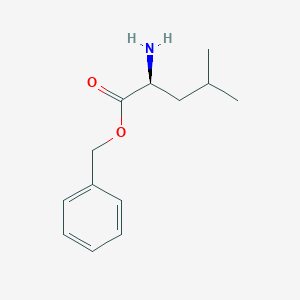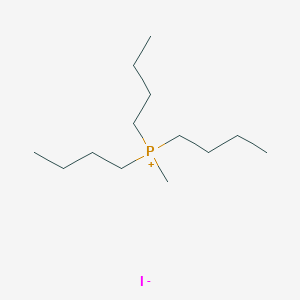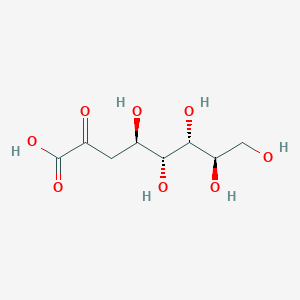
Bromo(deuterio)methane
Overview
Description
Bromo(deuterio)methane, also known as deuterated bromomethane, is a compound with the chemical formula CD2Br. It is a derivative of bromomethane (CH3Br) where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(deuterio)methane can be synthesized through several methods. One common approach involves the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]
Another method involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the substitution of the hydroxyl group with a bromine atom.
Industrial Production Methods: Industrial production of this compound often involves the large-scale bromination of deuterated methane. The process is carried out in specialized reactors equipped with ultraviolet light sources to ensure efficient and controlled bromination. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bromo(deuterio)methane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes (CD2=CH2).
Addition Reactions: It can add to multiple bonds in the presence of catalysts, forming deuterated brominated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Addition Reactions: Catalysts such as palladium or platinum are employed under controlled conditions.
Major Products:
Substitution Reactions: Deuterated alcohols (CD2OH), nitriles (CD2CN), and amines (CD2NH2).
Elimination Reactions: Deuterated alkenes (CD2=CH2).
Addition Reactions: Deuterated brominated compounds (CD2Br2).
Scientific Research Applications
Bromo(deuterio)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce deuterium into molecules, aiding in the study of reaction mechanisms and isotope effects.
Biology: It serves as a tracer in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds, including this compound, are used in the development of deuterium-labeled drugs to improve their metabolic stability and pharmacokinetic properties.
Industry: It is employed in the production of deuterated solvents and other specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of bromo(deuterio)methane involves its participation in chemical reactions through the formation and breaking of bonds. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atom leads to slower reaction rates compared to hydrogen. This property is exploited in studies of reaction mechanisms and in the design of deuterium-labeled compounds with improved stability.
Comparison with Similar Compounds
Bromo(deuterio)methane can be compared with other similar compounds such as:
Bromomethane (CH3Br): The non-deuterated analog of this compound, commonly used as a fumigant and in organic synthesis.
Bromoethane (C2H5Br): A related compound with an ethyl group instead of a methyl group, used in organic synthesis and as an alkylating agent.
Bromoform (CHBr3): A compound with three bromine atoms, used in organic synthesis and as a solvent.
Uniqueness: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. The isotope effect associated with deuterium makes it valuable in scientific research for studying reaction mechanisms and developing deuterium-labeled compounds with enhanced stability.
Properties
IUPAC Name |
bromo(deuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584362 | |
| Record name | Bromo(~2~H_1_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1861-05-8 | |
| Record name | Bromo(~2~H_1_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1861-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




